1-(4-ヒドロキシベンジル)ピラゾール

概要

説明

Synthesis Analysis

The synthesis of compounds related to “1-(4-Hydroxybenzyl)pyrazole” often involves condensation reactions, where functionalized benzaldehyde derivatives react with pyrazolone precursors in the presence of catalysts or under specific conditions. For instance, Naganagowda and Petsom (2012) described the preparation of a novel compound through condensation of a substituted benzaldehyde with a dimethyl-phenylpyrazolone in ethanol/acetic acid under reflux, highlighting a typical approach for synthesizing pyrazole derivatives with benzylidene modifications (Naganagowda & Petsom, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “1-(4-Hydroxybenzyl)pyrazole”, is often elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. Evecen et al. (2016) synthesized and characterized a pyrazole compound using these techniques, providing insights into the molecular geometry, vibrational frequencies, and chemical shift values. Such analyses are crucial for confirming the structural integrity and understanding the electronic and spatial configuration of pyrazole derivatives (Evecen et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. Sequential functionalization, as reported by Paulson et al. (2002), involves regioselective metalation and cross-coupling reactions, demonstrating the compound's potential for chemical modification and the introduction of diverse functional groups. Such reactions expand the utility of “1-(4-Hydroxybenzyl)pyrazole” in synthetic chemistry (Paulson et al., 2002).

科学的研究の応用

抗菌活性

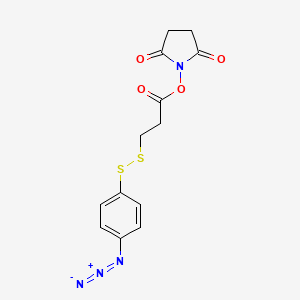

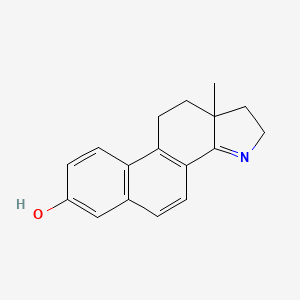

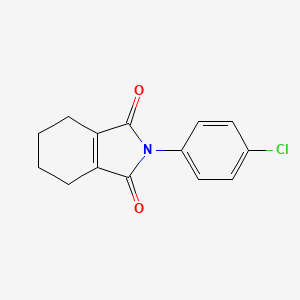

1-(4-ヒドロキシベンジル)ピラゾール: は、抗菌剤としての可能性について研究されています。 ピラゾール誘導体は、顕著な抗菌と抗真菌の性質を示すことが知られています {svg_1}。ピラゾールコアに付加されたヒドロキシベンジル基は、これらの性質を強化する可能性があり、新しい抗菌薬の開発のための候補となります。

抗炎症作用

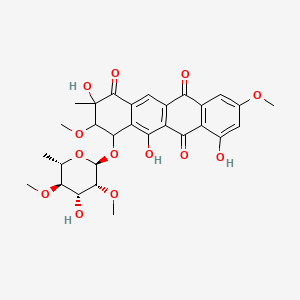

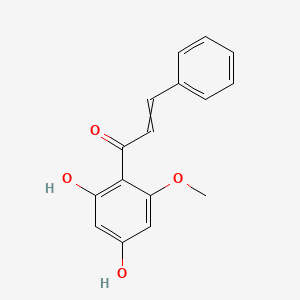

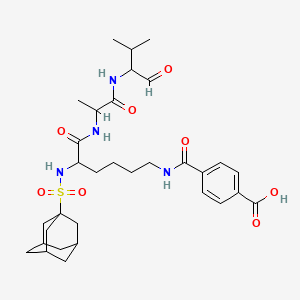

ピラゾール部分は、多くの抗炎症薬によく見られる特徴です。4-ヒドロキシベンジル基の添加は、化合物の炎症経路を調節する能力に影響を与える可能性があります。 この用途に関する研究は、新規の抗炎症薬の開発につながる可能性があります {svg_2}.

抗がんの可能性

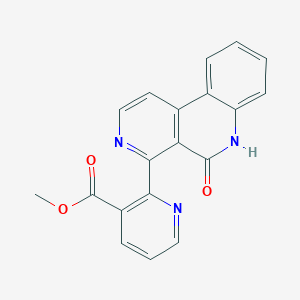

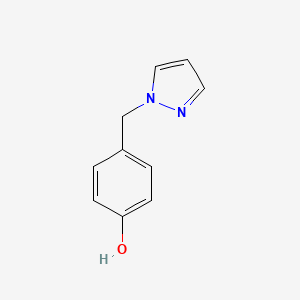

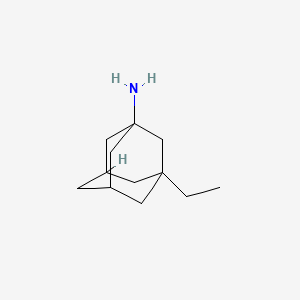

ピラゾール誘導体は、特にキナーゼ阻害剤とアポトーシス誘導剤の設計において、がん研究で有望視されています {svg_3}。1-(4-ヒドロキシベンジル)ピラゾールのユニークな構造は、特定のがん細胞株と相互作用し、標的とされたがん治療への道筋を提供する可能性があります。

抗糖尿病活性

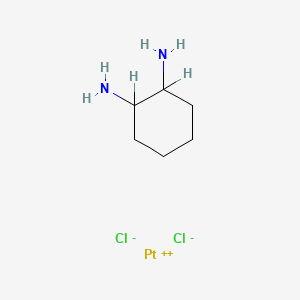

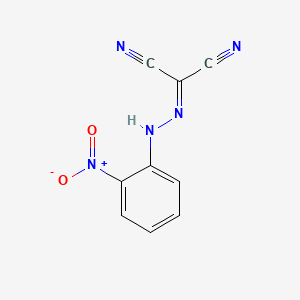

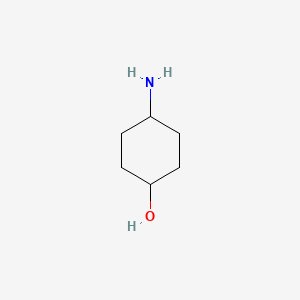

ピラゾールコア構造は、いくつかの抗糖尿病剤に存在します。 1-(4-ヒドロキシベンジル)ピラゾールに関する研究は、インスリン調節とグルコース代謝におけるその役割を探求し、糖尿病の新しい治療法につながる可能性があります {svg_4}.

農業化学薬品

ピラゾール誘導体は、農薬や除草剤などの農業化学品の合成に使用されています。 1-(4-ヒドロキシベンジル)ピラゾールの特定の特性は、より安全で効果的な農業製品の開発に活用できます {svg_5}.

有機合成

有機化学において、1-(4-ヒドロキシベンジル)ピラゾールは、さまざまな複雑な分子の合成のためのビルディングブロックとして役立ちます。 合成反応における指向基または変換基としてのその役割は、化学のさまざまな分野にわたる潜在的な用途を持つ新規化合物の作成につながるため、特に興味深いものです {svg_6}.

Safety and Hazards

将来の方向性

Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging . Utility of pyrazoles and their derivatives in constructing ordered porous materials with physicochemical characteristics such as chemosensors has undoubtedly created much interest in developing newer frameworks .

作用機序

Target of Action

1-(4-Hydroxybenzyl)pyrazole is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives have been reported to affect various biochemical pathways, leading to a wide range of physiological and pharmacological activities

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities

Action Environment

Environmental factors can significantly influence the action of chemical compounds

特性

IUPAC Name |

4-(pyrazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCYYEKQDZIXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230151 | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80200-09-5 | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1H-pyrazol-1-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-Hydroxybenzyl)pyrazole interact with dopamine β-mono-oxygenase?

A1: The research paper identifies 1-(4-Hydroxybenzyl)pyrazole as a potent inhibitor of DBM, rather than a substrate. [] While the exact mechanism of inhibition isn't detailed in this paper, it suggests that replacing the imidazole moiety of the substrate analogue 1-(4-Hydroxybenzyl)imidazole with a pyrazole ring results in the loss of substrate activity and a gain of inhibitory activity. This finding suggests that the pyrazole structure might interfere with the enzyme's active site, preventing the binding and conversion of the natural substrate.

Q2: What is the significance of discovering a heterocyclic inhibitor for dopamine β-mono-oxygenase?

A2: This study is significant because it represents the first report of a heterocyclic compound acting as either a substrate or an inhibitor for DBM. [] This discovery opens avenues for designing entirely new classes of DBM inhibitors, potentially leading to novel therapeutic agents for conditions where DBM activity is implicated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy-](/img/structure/B1197110.png)

![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)